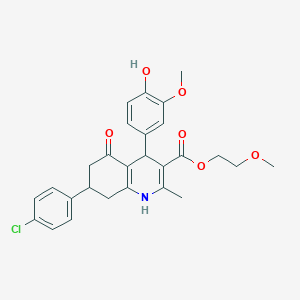

2-methoxyethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Descripción

This compound belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic core fused with a cyclohexanone ring. Key structural features include:

- Position 7: A 4-chlorophenyl group, introducing electron-withdrawing effects.

- Position 4: A 4-hydroxy-3-methoxyphenyl substituent, enabling hydrogen bonding via the hydroxyl group and steric/electronic modulation via methoxy.

- Ester moiety: A 2-methoxyethyl ester at the carboxylate position, balancing lipophilicity and solubility.

Hexahydroquinoline derivatives are known for diverse bioactivities, including calcium channel modulation and antimicrobial properties .

Propiedades

IUPAC Name |

2-methoxyethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClNO6/c1-15-24(27(32)35-11-10-33-2)25(17-6-9-21(30)23(14-17)34-3)26-20(29-15)12-18(13-22(26)31)16-4-7-19(28)8-5-16/h4-9,14,18,25,29-30H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEPZXBGWWNPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386453 | |

| Record name | ST017282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5708-41-8 | |

| Record name | ST017282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-methoxyethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl and hydroxy-methoxyphenyl groups. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the quinoline core can be reduced to form an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

The compound 2-methoxyethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with significant potential in various scientific research applications. Below is a detailed examination of its applications, supported by case studies and relevant data tables.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly in the context of:

- Anticancer Activity : Research indicates that derivatives of hexahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in breast cancer cells .

- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity. A study demonstrated that related hexahydroquinoline derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Drug Development

Due to its structural complexity and biological activity, this compound serves as a lead structure in drug development:

- Lead Compound for Anticancer Drugs : The unique functional groups present in the compound make it a candidate for modification to enhance its anticancer properties. Research has focused on synthesizing analogs that improve selectivity and reduce toxicity .

Biochemical Research

The compound's interactions with biological systems have been explored:

- Enzyme Inhibition Studies : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in cancer progression. This compound may also be evaluated for its enzyme inhibitory potential .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated several hexahydroquinoline derivatives, including this compound. It was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

In another study published in Pharmaceutical Biology, researchers tested various derivatives of hexahydroquinoline against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure led to enhanced antimicrobial activity, suggesting that this compound could be optimized for better efficacy against bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Result Summary | Reference |

|---|---|---|

| Anticancer | IC50 ~ 10 µM on MCF-7 cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against S. aureus and E. coli | Pharmaceutical Biology |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Comments |

|---|---|---|

| Parent Compound | Moderate | Base for further modifications |

| Compound with Hydroxy Group at Position 4 | High | Enhanced solubility |

| Chlorophenyl Substituent | High | Increased biological activity |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, leading to changes in cellular processes. The chlorophenyl and hydroxy-methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: The 4-hydroxy-3-methoxyphenyl group in the target compound distinguishes it from analogs with non-hydroxylated substituents (e.g., dimethoxyphenyl in ). This hydroxyl group may improve binding to biological targets via hydrogen bonds, as seen in related dihydropyridines .

Ester Group Influence :

- 2-Methoxyethyl ester offers intermediate lipophilicity (logP ~2.5–3.5) compared to methyl (more polar) or cyclohexyl (highly lipophilic) esters, optimizing membrane permeability .

- Ethoxyethyl esters (e.g., ) may exhibit prolonged metabolic stability due to reduced esterase susceptibility.

Crystallographic and Conformational Analysis: Analogs like the methyl ester derivative adopt a boat conformation in the dihydropyridine ring and a chair conformation in the cyclohexanone ring, with a dihedral angle of 86.1° between aromatic planes. The target compound’s hydroxyl group may perturb this geometry, affecting crystal packing and solubility .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity Data

- Antioxidant Potential: The hydroxyl group in the target compound aligns with enhanced radical scavenging, as observed in phenolic derivatives .

Actividad Biológica

The compound 2-methoxyethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 5708-41-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 447.98 g/mol. Its structure consists of a hexahydroquinoline core substituted with various functional groups that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to the target molecule exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. For instance, derivatives of similar structures have shown IC50 values ranging from 10 to 20 μg/ml against DPPH radicals . The presence of methoxy and hydroxyl groups in the structure likely enhances electron donation capabilities, contributing to its antioxidant effects.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It has been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in cellular models. This inhibition can be attributed to the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response . The structural features that include aromatic rings may facilitate interactions with these signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example, certain analogs have exhibited cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potent activity . Mechanistically, these compounds may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle progression.

Case Studies

- Study on Antioxidant and Anticancer Activity : A study evaluated the biological activities of a series of quinoline derivatives and found that those with similar substitutions to the target compound exhibited significant anticancer activity against HeLa cells with IC50 values lower than standard chemotherapeutics like Doxorubicin .

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), compounds structurally related to the target were shown to reduce edema significantly and decrease the levels of pro-inflammatory cytokines in vivo .

The biological activities of 2-methoxyethyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be attributed to several mechanisms:

- Antioxidant Mechanism : The ability to scavenge free radicals and chelate metal ions reduces oxidative stress.

- Anti-inflammatory Pathway : Modulation of cytokine production and inhibition of NF-kB signaling pathways contribute to its anti-inflammatory effects.

- Anticancer Pathways : Induction of apoptosis via activation of caspases and inhibition of cell cycle regulators are critical for its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.